4-(Phenylsulfanyl)butanoic acid
Overview
Description
PMID29671355-Compound-53 is a small molecular compound known for its role as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene expression. Inhibitors of histone deacetylases are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Mechanism of Action
Target of Action
4-(Phenylthio)butanoic acid (PTBA) primarily targets embryonic kidney progenitor cells (EKPCs) . It promotes the proliferation of these cells, playing a crucial role in kidney development and repair .
Mode of Action
PTBA is a histone deacetylase inhibitor (HDACi) . HDACs are enzymes that remove acetyl groups from lysine residues on histones and non-histone proteins, regulating gene transcription and various cellular processes . By inhibiting HDACs, PTBA affects the acetylation status of these proteins, thereby influencing gene expression and cellular functions .
Biochemical Pathways
PTBA affects several biochemical pathways. It is hypothesized to stimulate retinoic acid (RA) signaling by decreasing the concentration of RA necessary to activate RA receptors (RARs) on target genes . This results in increased RA signaling, affecting the expression of RA-responsive genes . PTBA also influences other pathways involved in kidney disease, such as the transforming growth factor-β signaling pathway and nuclear factor-B signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of PTBA include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The action of PTBA results in increased proliferation of EKPCs . This leads to enhanced repair following acute kidney injury (AKI), reducing post-injury renal fibrosis . PTBA also influences gene expression and cellular processes through its HDAC inhibitory activity .
Biochemical Analysis
Biochemical Properties
4-(Phenylthio)butanoic acid has been identified as an analog of known histone deacetylase inhibitors (HDACis) such as 4-phenylbutanoic acid and trichostatin A . It has demonstrated the ability to expand the expression of renal progenitor cell markers, including lhx1a, pax2a, and pax8 .
Cellular Effects
In cellular processes, 4-(Phenylthio)butanoic acid has shown to increase the size of the pronephric kidney in zebrafish . It also appears to stimulate renal progenitor cell proliferation by activating the retinoic acid-signaling pathway .
Molecular Mechanism
The molecular mechanism of 4-(Phenylthio)butanoic acid involves its function as a histone deacetylase inhibitor, both in vitro and in vivo . It affects the expression of the retinoic acid-responsive genes, cyp26a1 and cmlc2, in a manner consistent with increased retinoic acid signaling .
Temporal Effects in Laboratory Settings
Its ability to stimulate renal progenitor cell proliferation suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of 4-(Phenylthio)butanoic acid in animal models have not been detailed in the available literature, its demonstrated effects on renal progenitor cell proliferation suggest potential dose-dependent impacts .
Metabolic Pathways
Its role as a histone deacetylase inhibitor suggests it may interact with enzymes involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29671355-Compound-53 involves multiple steps, including condensation, reduction, and substitution reactions. The starting materials typically include piperidine carboxylic acids, which undergo a series of chemical transformations to yield the target compound. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of PMID29671355-Compound-53 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
PMID29671355-Compound-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of PMID29671355-Compound-53, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications and biological activities .
Scientific Research Applications
PMID29671355-Compound-53 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the mechanisms of epigenetic regulation and its impact on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylases
Comparison with Similar Compounds
Similar Compounds
Sodium phenylbutyrate: Another histone deacetylase inhibitor used in the treatment of spinal muscular atrophy.
Valproate: A well-known histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
HBI-8000: A histone deacetylase inhibitor used in the treatment of solid tumors and hematologic malignancies
Uniqueness
PMID29671355-Compound-53 is unique due to its specific targeting of certain histone deacetylases and its potent anti-cancer properties. Unlike some other histone deacetylase inhibitors, it has shown effectiveness in a broad range of cancer types and has a favorable safety profile in preclinical studies .
Biological Activity
4-(Phenylsulfanyl)butanoic acid (CAS number 17742-51-7) is an organic compound characterized by a butanoic acid backbone with a phenylsulfanyl group. Despite its relatively simple structure, the compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and synthetic organic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₁₂O₂S. The presence of the phenylsulfanyl group enhances the compound's reactivity, suggesting potential interactions with biological targets. The synthesis of this compound can be achieved through various methods, typically involving the reaction of phenyl thiol with a four-carbon chain containing a carboxylic acid functional group.
Histone Deacetylase Inhibition
One notable aspect of this compound is its structural similarity to known histone deacetylase inhibitors (HDACis), such as 4-phenylbutanoic acid (PBA). Research indicates that it may function as an HDAC inhibitor, which is significant for regulating gene expression and cellular proliferation. A study demonstrated that treatment with this compound in zebrafish embryos resulted in increased renal progenitor cell proliferation, suggesting its role in kidney development . The compound appears to activate retinoic acid signaling pathways, enhancing the expression of genes associated with renal progenitor cells.
Renal Progenitor Cell Proliferation
In a detailed study, this compound was shown to stimulate the proliferation of renal progenitor cells by activating retinoic acid signaling pathways. This was evidenced by increased expression levels of markers such as lhx1a, pax2a, and pax8 in treated embryos. Further analysis indicated that the efficacy of this compound was dependent on DNA synthesis, as blocking DNA replication reduced its effectiveness .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Notable Features |
---|---|---|
4-(Methylthio)butanoic acid | Thioether | Contains a methylthio group instead of phenyl |
2-Amino-4-(phenylsulfanyl)butanoic acid | Amino Acid Derivative | Contains an amino group, enhancing biological activity |
4-(Phenylthio)butanoic acid | Thioether | Similar sulfur functionality but different positioning |
4-(Sulfophenyl)butanoic acid | Sulfonated Compound | Contains a sulfonate group, differing in reactivity |
This table highlights how the unique combination of the phenylsulfanyl group and butanoic acid structure distinguishes this compound from these similar compounds, potentially leading to distinct chemical behaviors and biological activities.
Case Studies and Research Findings
A significant case study involved screening approximately 2000 small molecules in zebrafish embryos to identify compounds affecting renal development. The study found that this compound induced pericardial edema and increased pronephric kidney size, indicating its impact on renal morphology . This research underscores the potential therapeutic applications of this compound in regenerative medicine, particularly concerning kidney injuries.
Properties
IUPAC Name |
4-phenylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVQLOVHIDMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170304 | |
Record name | Butanoic acid, 4-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-51-7 | |
Record name | 4-(Phenylthio)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17742-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 4-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.